ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Description
Historical Development of Pyrazole Chemistry
The historical foundations of pyrazole chemistry trace back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This seminal contribution established the nomenclature for what would become one of the most important classes of heterocyclic compounds in modern chemistry. Knorr's initial synthesis involved the condensation of acetoacetic ester with phenylhydrazine, leading to the formation of the first known 5-pyrazolone derivative. The methodology developed by Knorr not only provided access to pyrazole structures but also laid the groundwork for what is now recognized as the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry.
Following Knorr's breakthrough, another significant milestone occurred in 1898 when German chemist Hans von Pechmann developed an alternative synthetic approach to pyrazole compounds. Pechmann's classical method involved the reaction of acetylene with diazomethane, providing a complementary pathway to pyrazole formation that expanded the synthetic toolkit available to researchers. This method, known as the Pechmann pyrazole synthesis, demonstrated the versatility of pyrazole formation and encouraged further exploration of these heterocyclic systems.
The historical significance of pyrazole chemistry was further enhanced by the discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, which was isolated from watermelon seeds in 1959. This discovery marked a crucial transition in the field, as it demonstrated that pyrazole structures were not merely synthetic curiosities but also occurred naturally, suggesting potential biological relevance and evolutionary significance. The identification of natural pyrazole compounds provided additional motivation for researchers to investigate the biological activities and therapeutic potential of these heterocyclic systems.
Throughout the twentieth century, the development of pyrazole chemistry accelerated significantly, driven by advances in synthetic methodology and growing recognition of the pharmaceutical potential of these compounds. The synthesis of antipyrine by Ludwig Knorr in 1883 represented the first synthetic drug to achieve commercial success. Antipyrine served as the most widely used analgesic and antipyretic drug until it was eventually replaced by aspirin in the early twentieth century, establishing a precedent for pyrazole-based pharmaceuticals that continues to influence drug development today.
Importance of Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazole derivatives occupy a position of exceptional importance within heterocyclic chemistry due to their unique structural characteristics and extensive range of biological activities. The pyrazole nucleus consists of a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms, conferring distinctive electronic and steric properties that contribute to diverse pharmacological profiles. This heterocyclic framework exhibits weak basic character with a pKb value of 11.5, corresponding to a pKa of 2.49 for the conjugate acid at 25 degrees Celsius. These fundamental chemical properties enable pyrazole derivatives to interact effectively with various biological targets through multiple binding mechanisms.
The significance of pyrazole derivatives in contemporary pharmaceutical research is evidenced by their widespread presence in approved medications across diverse therapeutic categories. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor marketed under the brand name Celebrex for anti-inflammatory applications. The anabolic steroid stanozolol also incorporates a pyrazole ring system, demonstrating the versatility of this heterocyclic scaffold in different pharmaceutical contexts. Additionally, compounds such as zaleplon, betazole, and CDPPB represent further examples of successful pyrazole-based drugs, collectively illustrating the broad therapeutic potential of this chemical class.
Statistical analysis of pharmaceutical compounds reveals that pyrazole moieties are listed among the most frequently utilized ring systems for small molecule drugs approved by the United States Food and Drug Administration. This prevalence reflects not only the biological activity of pyrazole derivatives but also their favorable pharmacokinetic properties and synthetic accessibility. The structural features of pyrazole rings contribute to appropriate molecular weight, lipophilicity, and metabolic stability characteristics that align with established criteria for drug-like molecules.
Recent advances in pyrazole chemistry have demonstrated the exceptional potential of these compounds as inhibitors of various enzyme systems and receptors. Pyrazole derivatives have shown significant activity against multidrug-resistant bacterial strains, particularly Gram-positive species of the Staphylococcus genus, with minimum inhibitory concentrations ranging from 32 to 64 micrograms per milliliter. Furthermore, certain pyrazole compounds have exhibited moderate activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential in addressing contemporary antimicrobial resistance challenges.
Classification and Nomenclature of Pyrazole Compounds
The classification and nomenclature of pyrazole compounds follows systematic principles established by the International Union of Pure and Applied Chemistry, incorporating both structural and functional considerations. Pyrazoles belong to the broader category of azoles, which are five-membered heterocyclic compounds containing nitrogen atoms in adjacent positions. Within this classification system, pyrazoles are distinguished from other azoles such as imidazoles by the specific positioning of nitrogen atoms and the absence of additional heteroatoms in the ring structure.
The fundamental pyrazole ring system can exist in multiple tautomeric forms, particularly for unsubstituted pyrazole where the hydrogen atom can migrate between the two nitrogen positions. This tautomerism has important implications for nomenclature, as different tautomeric forms may be designated with specific prefixes to clarify the structural representation. The Hantzsch-Widman nomenclature system provides standardized naming conventions for heterocyclic compounds, including pyrazoles, ensuring consistent communication within the scientific community.
Substituted pyrazole derivatives are classified according to the nature and position of substituents attached to the ring system. The numbering system for pyrazole begins with nitrogen atoms designated as positions 1 and 2, followed by carbon atoms at positions 3, 4, and 5. This systematic numbering enables precise description of substitution patterns and facilitates correlation between structure and biological activity. For example, the compound ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate follows this nomenclature by indicating the amino group at position 5, the pyridine substituent at position 1, and the carboxylate ester at position 4.
Functional group classification within pyrazole chemistry encompasses several important categories including aminopyrazoles, carboxylated pyrazoles, and N-substituted pyrazoles. Aminopyrazoles, such as 5-amino-functionalized derivatives, represent a particularly significant subclass due to their enhanced hydrogen bonding capabilities and potential for further chemical modification. Carboxylated pyrazoles, including both carboxylic acids and their ester derivatives, provide important synthetic intermediates and exhibit distinct pharmacological properties compared to unsubstituted pyrazoles.
| Classification Category | Structural Features | Representative Examples | Key Applications |
|---|---|---|---|
| Simple Pyrazoles | Unsubstituted or minimally substituted ring | Pyrazole, 3-methylpyrazole | Synthetic intermediates |
| Aminopyrazoles | Amino substituents at various positions | 5-aminopyrazole, 3-amino-1H-pyrazole | Pharmaceutical intermediates |
| Carboxylated Pyrazoles | Carboxylic acid or ester groups | Ethyl pyrazole-4-carboxylate | Drug development |
| N-Aryl Pyrazoles | Aromatic substituents on nitrogen | 1-phenylpyrazole derivatives | Biological activity enhancement |
| Halogenated Pyrazoles | Halogen atoms as substituents | 5-bromopyrazole derivatives | Synthetic versatility |
Overview of Functionalized Pyrazoles in Contemporary Research
Contemporary research in pyrazole chemistry has increasingly focused on the development of highly functionalized derivatives that combine multiple pharmacophoric elements within a single molecular framework. This approach enables the optimization of biological activity while maintaining favorable pharmacokinetic properties and synthetic accessibility. Functionalized pyrazoles such as this compound exemplify this modern approach by incorporating amino groups, halogenated aromatic rings, and ester functionalities.
The development of multicomponent synthesis strategies has revolutionized the preparation of functionalized pyrazoles, enabling efficient access to structurally diverse compounds through single-step procedures. These methodologies often employ [3+2] cycloaddition reactions that combine readily available starting materials such as hydrazines, carbonyl compounds, and electron-deficient alkenes. The resulting synthetic efficiency has accelerated the exploration of structure-activity relationships and facilitated the identification of novel therapeutic leads based on pyrazole scaffolds.
Transition-metal-catalyzed carbon-hydrogen functionalization represents another significant advancement in contemporary pyrazole chemistry. These methodologies enable direct modification of pyrazole rings without requiring pre-functionalized starting materials, providing access to substitution patterns that would be challenging to achieve through traditional synthetic approaches. The regioselectivity and efficiency of these transformations have expanded the structural diversity accessible within pyrazole chemistry and enabled the rapid generation of compound libraries for biological screening.
Current research trends in functionalized pyrazole chemistry emphasize the development of compounds with enhanced selectivity for specific biological targets. This focus has led to the identification of pyrazole derivatives with potent activity against challenging therapeutic targets such as multidrug-resistant bacterial pathogens and difficult-to-treat cancer cell lines. The success of these efforts has validated the continued investment in pyrazole chemistry and established these compounds as privileged scaffolds for pharmaceutical development.
| Research Area | Current Focus | Representative Compounds | Potential Applications |
|---|---|---|---|
| Antimicrobial Activity | Multidrug-resistant pathogens | 5-amino functionalized pyrazoles | Infection treatment |
| Cancer Research | Tumor-selective cytotoxicity | BRAF inhibitor derivatives | Oncology therapeutics |
| Synthetic Methodology | Green chemistry approaches | Ultrasonic synthesis products | Sustainable manufacturing |
| Structure-Activity Studies | Molecular recognition mechanisms | N-aryl pyrazole derivatives | Drug optimization |
Properties
IUPAC Name |
ethyl 5-amino-1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAOFNLOSZVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with hydrazine hydrate to form 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopyridinyl group can be reduced to form corresponding pyridinyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, reduced pyridinyl compounds, and various substituted pyrazole derivatives .
Scientific Research Applications
Biological Activities
The biological activities of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate have been investigated in several studies:
- Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anticancer Properties : Certain pyrazole derivatives are known for their anticancer activities. Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, through mechanisms that induce apoptosis .
- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties. This compound may exhibit potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:
- Pain Management : Some derivatives in the pyrazole class have demonstrated analgesic effects, suggesting that this compound could be explored for pain relief applications .
Case Studies and Research Findings
Several case studies highlight the efficacy of pyrazole derivatives:
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ primarily in the substituents at the N-1 position of the pyrazole ring and the functional groups at positions 4 and 3. Key structural variations include:
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : The 5-bromopyridin-2-yl group in the main compound introduces a nitrogen-rich heterocycle, enhancing polarity and hydrogen-bonding capacity compared to purely phenyl-based analogs (e.g., 4-bromophenyl) .
- Electron-Withdrawing Groups : The sulfamoyl group in XUTZIX enhances solubility in polar solvents, whereas the trifluoromethyl group in HUDDEQ improves metabolic stability.
Physical and Chemical Properties
- Melting Points : Fluorophenyl derivatives (e.g., 4-fluorophenyl, ) exhibit lower melting points (~153°C) compared to brominated analogs (e.g., 2-bromophenyl: 168–169°C ), reflecting differences in crystal packing and intermolecular interactions.
- Solubility : The pyridinyl substituent in the main compound enhances water solubility relative to phenyl analogs due to increased polarity .
- Thermal Stability : Brominated derivatives generally show higher thermal stability, as evidenced by boiling points exceeding 400°C .
Biological Activity
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS Number: 1483416-17-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrN₄O₂ |
| Molecular Weight | 311.13 g/mol |
| CAS Number | 1483416-17-6 |
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. These compounds have shown significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds with the 1H-pyrazole scaffold exhibited antiproliferative effects against several cancer types, including:
- Liver Cancer (HepG2) : Compounds showed growth inhibition percentages of approximately 54.25% at certain concentrations.
- Cervical Cancer (HeLa) : A notable growth inhibition of around 38.44% was recorded .
This suggests that this compound may possess similar properties due to its structural analogies.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One particular study evaluated the anti-inflammatory effects of various pyrazole compounds against carrageenan-induced edema in mice.
Findings:
- Compounds demonstrated significant inhibition of edema comparable to standard anti-inflammatory drugs like indomethacin.
- The structure of this compound may contribute to its efficacy in reducing inflammation through COX inhibition pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole-based compounds have also been explored. This compound's structure suggests it could exhibit similar activity against various bacterial strains.
Case Study: Antimicrobial Screening
In a comparative study, several synthesized pyrazole derivatives were tested against common pathogens:
| Bacterial Strain | Activity Observed |
|---|---|
| E. coli | Moderate activity |
| S. aureus | Significant activity |
| Pseudomonas aeruginosa | Variable activity |
| Klebsiella pneumoniae | Notable inhibition |
The presence of specific functional groups in the compound's structure is believed to enhance its antimicrobial effectiveness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
